1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid
Description
1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at the 3-position and a piperidine-3-carboxylic acid moiety at the 2-position. Quinoxalines are bicyclic systems with two nitrogen atoms, enabling diverse electronic interactions, while the piperidine ring introduces conformational flexibility.
Properties
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-12-13(17-11-6-2-1-5-10(11)16-12)18-7-3-4-9(8-18)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMKWJFMQWPVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorinated Quinoxaline Precursors
The 3-chloroquinoxaline scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with α-chlorinated diketones. For example:
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Reaction of o-phenylenediamine with 1,2-dichloro-1,2-ethanedione under acidic conditions yields 3-chloroquinoxalin-2(1H)-one.
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Chlorination of pre-formed quinoxaline using POCl₃ or SOCl₂ introduces chlorine at the C-3 position.
Key Reaction Conditions :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | Toluene | 110 | 78 |
| 1,2-dichloroethanedione | Acetic Acid | 25 | 85 |
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 18 | 72 |
| Cs₂CO₃ | DMSO | 12 | 68 |
Transition Metal-Catalyzed Coupling
Palladium or copper catalysts enable C–N bond formation between halogenated quinoxalines and piperidine derivatives. For example:
Reaction Conditions :
| Catalyst System | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 100 | 65 |
| CuI/L-Proline | L-Proline | 90 | 58 |
Carboxylic Acid Functionalization
Ester Hydrolysis
The ethyl ester group on the piperidine ring is hydrolyzed to the carboxylic acid under acidic or basic conditions:
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Basic Hydrolysis : Treat with NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours.
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Acidic Hydrolysis : Use HCl (6M) in dioxane at reflux for 4 hours.
Yield Comparison :
| Condition | Yield (%) |
|---|---|
| NaOH (2M), 80°C | 89 |
| HCl (6M), reflux | 82 |
Integrated Synthetic Route
Combining the above steps, a representative synthesis is:
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Quinoxaline Chlorination :
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Piperidine Coupling :
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Ester Hydrolysis :
Overall Yield : 52–60% over three steps.
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions at C-2 and C-3 positions of quinoxaline require precise control of electronic and steric factors.
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Piperidine Reactivity : Steric hindrance from the piperidine ring may necessitate elevated temperatures or microwave-assisted synthesis.
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Carboxylic Acid Stability : Over-hydrolysis or decarboxylation risks necessitate mild hydrolytic conditions.
Scalability and Industrial Relevance
Gram-scale synthesis (≥10 g) has been demonstrated for analogous compounds using:
Chemical Reactions Analysis
1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylate salts or esters.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds, including 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, particularly mycobacteria, which are responsible for diseases such as tuberculosis (TB). The compound's ability to interact with biological targets suggests potential roles in treating infections caused by multidrug-resistant strains of Mycobacterium tuberculosis .
Anticancer Potential
Quinoxaline derivatives are also recognized for their anticancer properties. The compound has been studied for its effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. For instance, modifications to the quinoxaline structure have led to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Synthetic Routes
Several synthetic methods have been developed to produce 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid. These methods often involve nucleophilic substitutions and other organic reactions that allow for the introduction of functional groups essential for biological activity. The synthesis can be tailored to enhance specific properties or improve yields .
Comparative Studies
The uniqueness of 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid can be understood through comparisons with other quinoxaline derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid | Lacks chlorine substitution | Potentially less reactive than chlorinated variants |
| 4-(3-Chloroquinoxalin-2-yloxy)aniline | Contains an aniline group | Different reactivity due to amino group presence |
| Quinoxaline derivatives with alkyl substitutions | Varying alkyl chains attached | Altered lipophilicity affecting bioavailability |
The presence of chlorine and the piperidine linkage in 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid may enhance its biological activity compared to other derivatives lacking these features .
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological targets:
- Antitubercular Activity : A study highlighted the compound's binding affinity to mycobacterial DNA gyrase, suggesting it could act similarly to established antitubercular agents .
- Cytotoxicity : Another research effort demonstrated that modifications to the piperidine ring could significantly enhance the cytotoxic effects against specific cancer cell lines, indicating a pathway for developing more effective anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(a) Quinoline Derivatives
- 1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid (4a) (): Structure: Replaces quinoxaline with a quinoline ring (one nitrogen) and adds a phenyl group at the 4-position. Synthesis: Prepared via coupling of methyl piperidine-3-carboxylate with a quinoline intermediate in DMSO using K₂CO₃ . Implications: The phenyl group may enhance lipophilicity, while the quinoline core reduces nitrogen-mediated interactions compared to quinoxaline.
- 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid (CAS 669754-82-9, ): Structure: Incorporates a dihydroquinolinone (2-oxo-1,2-dihydroquinoline) system.
(b) Pyrazine and Pyrimidine Derivatives
- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7, ): Structure: Pyrazine (two adjacent nitrogens) replaces quinoxaline. Properties: Smaller heterocycle may reduce steric hindrance, favoring binding in compact active sites. Melting point: 185–186.5°C .
- 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (): Structure: Pyrimidine ring (two meta nitrogens) instead of quinoxaline. Implications: Altered electronic profile due to nitrogen positioning, affecting π-π stacking and hydrogen bonding.
Substituent Variations on Piperidine and Aromatic Rings
- 1-(3-Chlorobenzoyl)piperidine-3-carboxylic acid (): Structure: Replaces quinoxaline with a chlorobenzoyl group.
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid (CAS 1020722-14-8, ):
- Structure : Features a sulfonyl and fluorine substituents on the phenyl ring.
- Properties : Sulfonyl groups enhance polarity, while fluorine improves bioavailability via increased membrane permeability.
Biological Activity
1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets. It has been observed to inhibit the synthesis of nucleic acids and proteins in microorganisms, leading to antimicrobial effects. This mechanism is crucial for its application in treating infections caused by various pathogens.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It shows significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications in the quinoxaline structure can enhance its antibacterial properties .
- Antitumor Activity : Research indicates that derivatives of quinoxaline compounds, including this particular acid, possess antitumor properties. The presence of specific functional groups influences their effectiveness against cancer cell lines .
- Antiparasitic Activity : The compound has been evaluated for its potential against parasitic infections, particularly those caused by Plasmodium species. However, further studies are needed to establish its efficacy in vivo .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of quinoxaline derivatives found that 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid exhibited a notable zone of inhibition (ZOI) against E. coli and S. aureus. The ZOI ranged from 18 mm to 30 mm depending on the concentration used, indicating strong antibacterial potential compared to standard antibiotics .
Antitumor Properties
In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 0.5 μg/mL against liver carcinoma cells, suggesting that structural modifications could enhance the antitumor activity significantly .
Data Table: Biological Activities Summary
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid?
Answer:
A common approach involves coupling a substituted quinoxaline moiety with a functionalized piperidine ring. For example, intermediate quinoxaline derivatives (e.g., 3-chloro-2-substituted quinoxaline) can undergo nucleophilic substitution or transition-metal-catalyzed cross-coupling with piperidine-3-carboxylic acid precursors. describes a related synthesis using DMSO as a solvent and K₂CO₃ as a base for analogous piperidine-quinoline coupling . Key steps include:
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization.
- Yield optimization: Adjusting stoichiometry of reagents (e.g., 1.5 equivalents of methyl piperidine-3-carboxylate hydrochloride) and reaction time (12–24 hrs).
Basic: How can the stereochemical configuration of the piperidine ring be confirmed?
Answer:
Chiral centers in the piperidine ring require characterization via:
- X-ray crystallography: Resolves absolute configuration (e.g., highlights chiral atom counts in similar piperidine-carboxylic acids) .
- NMR spectroscopy: Coupling constants (e.g., ) and NOE correlations to determine axial/equatorial substituents.
- Chiral HPLC: Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).
Advanced: What methodologies are suitable for analyzing potential off-target interactions in biological assays?
Answer:
For target validation, employ:
- Kinase profiling panels: Screen against 50–100 kinases to assess selectivity (e.g., notes hERG1 channel activation as a critical off-target check for cardiac safety) .
- Molecular docking: Predict binding to structurally related enzymes (e.g., acetylcholinesterase inhibitors in ) using software like AutoDock Vina .
- SPR (Surface Plasmon Resonance): Quantify binding kinetics to unintended targets (e.g., GPCRs mentioned in ) .
Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. Mitigation strategies include:
- Metabolite identification: LC-MS/MS to detect in vivo degradation products (e.g., ’s focus on exact mass analysis) .
- Dose-response recalibration: Adjust concentrations to account for plasma protein binding differences.
- Orthogonal assays: Validate in vitro results using ex vivo tissue models (e.g., isolated cardiomyocytes for hERG1 activity, as in ) .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC-UV/ELSD: Quantify purity (>95% as per ) using reverse-phase C18 columns and gradient elution .
- Elemental analysis: Confirm empirical formula (e.g., C₁₄H₁₃ClN₄O₂) with <0.4% deviation.
- Mass spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., ’s exact mass data) .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Answer:
Focus on:
- Quinoxaline modifications: Introduce electron-withdrawing groups (e.g., Cl at position 3) to enhance electrophilicity (see ’s chloro-substituted quinoline) .
- Piperidine substituents: Test carboxylic acid bioisosteres (e.g., tetrazole) to improve solubility ( discusses piperidine-3-carboxylic acid derivatives) .
- Pharmacophore mapping: Overlay active/inactive analogs (e.g., ’s RPR260243) to identify critical hydrogen-bonding motifs .
Advanced: What strategies address low solubility in aqueous buffers?
Answer:
- Salt formation: Convert carboxylic acid to sodium or lysine salts (e.g., ’s use of potassium trifluoroborate salts) .
- Prodrug design: Esterify the carboxylic acid (e.g., ethyl ester in ) for enhanced membrane permeability .
- Co-solvent systems: Use DMSO/PEG400 mixtures (<10% v/v) for in vitro assays (see ’s DMSO-based synthesis) .
Basic: How should stability studies be designed under physiological conditions?
Answer:
- pH-dependent degradation: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hrs ( notes solubility challenges at pH 7.4) .
- Light/oxidation stress: Expose to UV-A (320–400 nm) and H₂O₂ (3% w/v) to assess photodegradation/oxidation.
- LC-MS stability profiling: Monitor parent compound depletion and degradation products.
Advanced: What computational tools are recommended for predicting metabolic pathways?
Answer:
- CYP450 metabolism: Use Schrödinger’s MetaSite or GLORYx to predict phase I oxidation sites (e.g., ’s focus on hERG1 interactions) .
- UGT/SULT substrate prediction: SwissADME or ADMET Predictor for phase II conjugation likelihood.
- MD simulations (GROMACS): Model interactions with metabolic enzymes (e.g., cytochrome P450 3A4).
Basic: What safety precautions are essential during handling?
Answer:
- Toxicity mitigation: Use fume hoods and PPE (gloves, lab coat) due to acute oral toxicity (H301, per ) .
- Spill management: Neutralize acids with sodium bicarbonate before disposal ( ’s precautionary statements) .
- Storage: Keep desiccated at –20°C for long-term stability ( ’s 6.1D storage classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
